Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy-2-pyrrolidinone

Uranium decorporation Radioprotection Metal chelation

3-Hydroxy-2-pyrrolidinone is a specialized five-membered γ-lactam, distinguished by its 3-position hydroxyl group that creates a bidentate metal-binding motif and an essential stereocenter. This structure is critical for labs developing CDK2/cyclin A inhibitors, as the compound serves as the required authentic standard for LC-MS/MS identification of the major metabolite in biological matrices. Its proven uranyl chelation capability, with 52–58% kidney uranium removal and well-characterized stability constants, makes it the baseline comparator for novel decorporation agent research. For reliable, reproducible data, source only high-purity, verified building blocks.

Molecular Formula C4H7NO2
Molecular Weight 101.105
CAS No. 15116-68-4; 15166-68-4; 34368-52-0
Cat. No. B2374412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-pyrrolidinone
CAS15116-68-4; 15166-68-4; 34368-52-0
Molecular FormulaC4H7NO2
Molecular Weight101.105
Structural Identifiers
SMILESC1CNC(=O)C1O
InChIInChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)
InChIKeyFRKGSNOMLIYPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-pyrrolidinone (CAS 15116-68-4) – A Differentiated Lactam Scaffold for Scientific Procurement


3-Hydroxy-2-pyrrolidinone is a five-membered γ-lactam bearing a hydroxyl group at the 3-position, imparting both hydrogen-bond donor and acceptor capabilities that distinguish it from unsubstituted or N‑alkylated pyrrolidinone analogs . It is commercially available as a research chemical from multiple vendors, typically in 95–97% purity with a melting point of 102–107 °C , and serves as a key intermediate in pharmaceutical synthesis and as a probe for kinase inhibition .

Why 3-Hydroxy-2-pyrrolidinone Cannot Be Replaced by Common Pyrrolidinone Analogs


The 3-hydroxy group of 3-hydroxy-2-pyrrolidinone creates a bidentate metal‑binding motif and introduces a stereocenter that is absent in simpler lactams such as 2‑pyrrolidinone or N‑methyl‑2‑pyrrolidinone . This structural feature enables chelation of hard metal ions (e.g., uranyl) and formation of defined hydrogen‑bond networks in kinase active sites, whereas unsubstituted or ring‑expanded analogs lack the same coordination geometry and pharmacological profile [1][2]. Substituting with 3‑hydroxy‑2‑piperidinone, for instance, alters ring strain and basicity, leading to different biological activity and synthetic utility [3].

Quantitative Differentiation of 3-Hydroxy-2-pyrrolidinone from Structural Analogs


3-Hydroxy-2-pyrrolidinone Exhibits Lower Cytotoxicity Than Clinical Uranyl Chelators DTPA-ZnNa3 and DFP

In a comprehensive cytotoxicity assay using NRK‑52E renal cells, 3‑hydroxy‑2‑pyrrolidinone (HPD) was significantly less toxic than both DTPA‑ZnNa3 and 3‑hydroxy‑1,2‑dimethyl‑4(1H)‑pyridone (DFP), two chelators used clinically for actinide decorporation [1]. The study reported that HPD maintained higher cell viability at equivalent chelator concentrations, though exact IC50 values were not provided in the abstract [1].

Uranium decorporation Radioprotection Metal chelation

Uranyl Stability Constants of 3-Hydroxy-2-pyrrolidinone Determine Complex Speciation at Physiological pH

Potentiometric titration measurements yielded cumulative formation constants for uranyl‑HPD complexes: log β₁₁₀ = 10.5(7), log β₁₂₀ = 20.7(9), and log β₁₃₀ = 28.2(4) [1]. Species distribution diagrams constructed from these constants show that at pH 7.4, nearly all uranyl is bound by HPD under the defined experimental conditions [1].

Coordination chemistry Thermodynamics Nuclear toxicology

3-Hydroxy-2-pyrrolidinone Removes 52–58% of Uranium in Cellular and In Vivo Kidney Models

In NRK‑52E renal cells, HPD reduced uranium content by up to 58% compared to untreated controls [1]. In a mouse model of uranium contamination, intraperitoneal administration of HPD removed 52% of uranium deposited in the kidneys, though efficacy in bone was poor [1].

Decorporation efficacy Radionuclide removal In vivo pharmacology

3-Hydroxy-2-pyrrolidinone Serves as the Core Metabolite of a Potent CDK2/Cyclin A Inhibitor

The 3‑hydroxy‑2‑pyrrolidinone moiety is the major metabolite of a potent 3‑aminopyrazole CDK2/cyclin A inhibitor under development [1]. While the parent inhibitor exhibits nanomolar potency against CDK2/cyclin A, the isolated 3‑hydroxy‑2‑pyrrolidinone fragment itself is used as a reference standard for metabolite profiling and synthetic route validation [1].

Kinase inhibition Cancer research Metabolite identification

Where 3-Hydroxy-2-pyrrolidinone Outperforms Generic Alternatives – Recommended Use Cases


In Vivo Uranium Decorporation Studies Requiring Low‑Toxicity Bidentate Ligands

3‑Hydroxy‑2‑pyrrolidinone is the ligand of choice for research programs seeking a uranyl chelator with lower cytotoxicity than DTPA‑ZnNa3 or DFP. Its stability constants (log β₁₁₀ = 10.5, log β₁₂₀ = 20.7, log β₁₃₀ = 28.2) enable reliable speciation predictions at physiological pH, and its demonstrated 52–58% uranium removal in kidney and cellular models [1] supports its use as a baseline comparator for novel decorporation agents [1].

CDK2/Cyclin A Inhibitor Metabolite Profiling and Analytical Reference Standard

For laboratories developing CDK2/cyclin A inhibitors based on the 3‑aminopyrazole scaffold, authentic 3‑hydroxy‑2‑pyrrolidinone is required to identify and quantify the major metabolite in biological matrices [2]. Its availability as a pure synthetic standard ensures accurate LC‑MS/MS method development and pharmacokinetic assessment [2].

Synthesis of Enantiomerically Pure Chiral Building Blocks from Malic Acid

The stereoconservative synthesis of (3S)‑3‑hydroxy‑2‑pyrrolidinone from (S)‑malic acid [2] makes this compound a valuable chiral intermediate for constructing hydroxy‑substituted pyrrolidinone‑containing pharmaceuticals. Its use in academic and industrial medicinal chemistry laboratories is supported by detailed synthetic protocols and commercial availability .

Quote Request

Request a Quote for 3-Hydroxy-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.